molecular formula C3H10N2O2 B14480986 Methanamine; methylcarbamic acid CAS No. 65398-48-3

Methanamine; methylcarbamic acid

Katalognummer: B14480986
CAS-Nummer: 65398-48-3
Molekulargewicht: 106.12 g/mol
InChI-Schlüssel: PPNLXDXRZUZRTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methanamine, also known as methylcarbamic acid, is an organic compound with the chemical formula CH₃NH₂. It is a primary amine, which means it contains an amino group (-NH₂) attached to a methyl group (-CH₃). This compound is a colorless gas with a strong odor similar to ammonia. Methanamine is highly soluble in water and is commonly used in various industrial and scientific applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methanamine can be synthesized through several methods:

    Reduction of Nitro Compounds: One common method involves the reduction of nitromethane (CH₃NO₂) using hydrogen gas in the presence of a metal catalyst such as platinum or nickel. The reaction is as follows[ \text{CH}_3\text{NO}_2 + 3\text{H}_2 \rightarrow \text{CH}_3\text{NH}_2 + 2\text{H}_2\text{O} ]

    Hydrolysis of Nitriles: Another method involves the hydrolysis of acetonitrile (CH₃CN) in the presence of an acid or base to produce methanamine[ \text{CH}_3\text{CN} + 2\text{H}_2\text{O} \rightarrow \text{CH}_3\text{NH}_2 + \text{HCOOH} ]

Industrial Production Methods

Industrial production of methanamine typically involves the reaction of methanol (CH₃OH) with ammonia (NH₃) in the presence of a catalystRitter reaction : [ \text{CH}_3\text{OH} + \text{NH}_3 \rightarrow \text{CH}_3\text{NH}_2 + \text{H}_2\text{O} ]

Analyse Chemischer Reaktionen

Types of Reactions

Methanamine undergoes various chemical reactions, including:

    Oxidation: Methanamine can be oxidized to form formaldehyde (CH₂O) and ammonia (NH₃).

    Reduction: It can be reduced to form methane (CH₄) and ammonia.

    Substitution: Methanamine can undergo nucleophilic substitution reactions with alkyl halides to form secondary and tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are used.

    Substitution: Alkyl halides (e.g., methyl iodide) are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formaldehyde and ammonia.

    Reduction: Methane and ammonia.

    Substitution: Secondary and tertiary amines, depending on the alkyl halide used.

Wissenschaftliche Forschungsanwendungen

Methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Methanamine derivatives are used in the study of enzyme mechanisms and protein structure.

    Medicine: It is used in the synthesis of drugs such as antihistamines and local anesthetics.

    Industry: Methanamine is used in the production of resins, rubber chemicals, and dyes.

Wirkmechanismus

Methanamine exerts its effects through various mechanisms:

    Enzyme Inhibition: Methanamine derivatives can inhibit enzymes by binding to their active sites, preventing substrate binding and catalysis.

    Protein Modification: It can react with amino acids in proteins, leading to changes in protein structure and function.

    Cell Signaling: Methanamine can affect cell signaling pathways by interacting with receptors and other signaling molecules.

Vergleich Mit ähnlichen Verbindungen

Methanamine is similar to other primary amines such as ethylamine (C₂H₅NH₂) and propylamine (C₃H₇NH₂). it is unique in its small size and high reactivity, making it a valuable building block in organic synthesis. Similar compounds include:

    Ethylamine: C₂H₅NH₂

    Propylamine: C₃H₇NH₂

    Butylamine: C₄H₉NH₂

Methanamine’s small size and high reactivity make it particularly useful in the synthesis of complex organic molecules, distinguishing it from its larger counterparts.

Eigenschaften

CAS-Nummer

65398-48-3

Molekularformel

C3H10N2O2

Molekulargewicht

106.12 g/mol

IUPAC-Name

methanamine;methylcarbamic acid

InChI

InChI=1S/C2H5NO2.CH5N/c1-3-2(4)5;1-2/h3H,1H3,(H,4,5);2H2,1H3

InChI-Schlüssel

PPNLXDXRZUZRTD-UHFFFAOYSA-N

Kanonische SMILES

CN.CNC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.